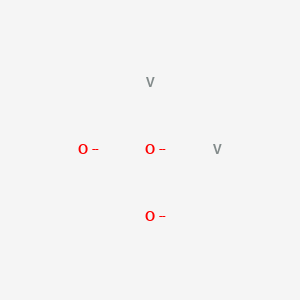

Oxygen(2-);vanadium

Description

Structure

2D Structure

Properties

Molecular Formula |

O3V2-6 |

|---|---|

Molecular Weight |

149.881 g/mol |

IUPAC Name |

oxygen(2-);vanadium |

InChI |

InChI=1S/3O.2V/q3*-2;; |

InChI Key |

IUOKNSQCSCQBIL-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[V].[V] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Controlled Oxyvanadium Architectures

Solution-Based Approaches for Nanostructure Fabrication

Solution-based methods offer a versatile and cost-effective platform for the synthesis of vanadium oxide nanostructures with controlled morphologies. These techniques rely on chemical reactions in a liquid medium to precipitate or assemble the desired materials.

Hydrothermal and Solvothermal Synthesis of Vanadium Oxide Nanomaterials

Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline vanadium oxide nanomaterials. acs.orgresearchgate.net These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave. acs.org The key to these methods is the ability to control the size, shape, and crystallinity of the resulting nanomaterials by tuning reaction parameters like temperature, pressure, reaction time, pH, and the choice of precursors and solvents. acs.orgresearchgate.net

Common vanadium precursors include vanadium pentoxide (V₂O₅), ammonium (B1175870) metavanadate (NH₄VO₃), and vanadyl salts. rsc.orgresearchgate.netmdpi.com For instance, V₂O₅ can be reduced in the presence of specific agents to form various lower oxides. mdpi.com The morphology of the final product, such as nanorods, nanowires, nanobelts, and hierarchical structures, is highly dependent on the reaction conditions. acs.orgrsc.org For example, dandelion-like V₂O₃ microspheres have been synthesized using vanadium alkoxides and benzyl (B1604629) alcohol as precursors, with the morphology evolving from solid spheres to the final structure with increasing reaction time. acs.org Similarly, V₃O₇·H₂O nanobelts can be produced hydrothermally from V₂O₅ using reductants like ethanol (B145695) or glucose. acs.org The use of structure-directing agents or surfactants can further guide the growth of specific morphologies. rsc.org Recent work has shown that even without templates, adjusting the pH of the precursor solution is a key factor in obtaining V₃O₇·H₂O nanobelts and nanowires. acs.org

Table 1: Influence of Hydrothermal/Solvothermal Parameters on Vanadium Oxide Nanostructures

| Precursor | Solvent/Reducing Agent | Temperature (°C) | Time | Resulting Nanostructure |

|---|---|---|---|---|

| V₂O₅ | Oxalic Acid/Thiourea | 180-230 | - | VO₂(M) nanoparticles mdpi.com |

| Vanadium Alkoxides | Benzyl Alcohol | - | Varied | Dandelion-like V₂O₃ microspheres acs.org |

| V₂O₅ | Ethanol or Glucose | 180 | 12 h | V₃O₇·H₂O nanobelts acs.org |

| NH₄VO₃ | Amine Templates | 180-200 | Hours to days | Vanadium oxide nanotubes researchgate.net |

Sol-Gel Processing for Bulk and Nanostructured Oxyvanadium Materials

The sol-gel method is a versatile wet-chemical technique used to synthesize a wide range of materials, including bulk and nanostructured vanadium oxides. nih.govresearchgate.net This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net The key advantages of this method are its low processing temperatures, cost-effectiveness, and excellent control over the chemical composition and microstructure of the final product. nih.govresearchgate.net

The synthesis typically begins with a vanadium precursor, most commonly a vanadium alkoxide like vanadium(V) oxytriisopropoxide, which undergoes hydrolysis and condensation reactions. researchgate.netresearchgate.net These reactions can be catalyzed by the addition of an acid or base. The process parameters, such as pH, temperature, precursor concentration, and solvent type, significantly influence the structure and properties of the resulting material. nih.gov For example, the Pechini method, a variation of the sol-gel process, uses a chelating agent like citric acid and a polyhydroxy alcohol to form a polyester (B1180765) network, which allows for excellent control over the homogeneity of multicomponent oxides. nih.gov

After the gel is formed, it is typically subjected to a drying process to remove the solvent, followed by a calcination (heat treatment) step to crystallize the material and remove organic residues. researchgate.net The drying method is crucial as it can significantly affect the porosity and surface area of the final product. researchgate.net By carefully controlling these steps, a variety of vanadium oxide nanostructures, including nanoparticles, thin films, and porous materials, can be fabricated. rsc.orgnih.gov

Template-Assisted and Self-Assembly Strategies for Tailored Morphologies

Template-assisted synthesis is a powerful bottom-up approach for creating vanadium oxide nanostructures with precisely controlled shapes and sizes. nih.gov This method utilizes a pre-existing template, which acts as a scaffold to direct the formation of the desired morphology. nih.gov Templates can be classified as "hard" or "soft." Hard templates are solid materials like anodic aluminum oxide (AAO) or mesoporous silica, which have well-defined pore structures. uow.edu.au Soft templates are typically organic molecules like surfactants or block copolymers that self-assemble into structures such as micelles or liquid crystals in solution. nih.govuow.edu.au

In a typical soft-template synthesis, amphiphilic surfactant molecules form organized assemblies in a solution containing vanadium precursors. uow.edu.au The inorganic species then hydrolyze and condense around these organic structures. The interaction between the surfactant (S) and the inorganic precursor (I) can be mediated by counterions (X), following pathways like S⁺I⁻ or S⁻X⁺I⁻. nih.gov After the material has formed, the template is removed, usually by calcination or solvent extraction, leaving behind a nanostructured vanadium oxide with a morphology that is a negative replica of the template. nih.gov This strategy has been successfully used to synthesize mesoporous V₂O₅ films.

Self-assembly is another key strategy, often used in conjunction with hydrothermal or solvothermal methods. For instance, vanadium oxide nanotubes can be synthesized via the self-assembly of vanadium oxide layers, a process directed by organic amine templates. researchgate.net In this process, the organic molecules intercalate between the vanadium oxide layers, inducing strain that causes the layers to roll up into nanotubes under hydrothermal conditions. researchgate.net

Green Synthesis Routes and Biomass-Derived Composites for Oxyvanadium Compounds

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing vanadium oxide nanoparticles. This approach utilizes natural resources like plant extracts or microorganisms as reducing and stabilizing agents, avoiding the use of toxic chemicals. tsijournals.comijmrset.commdpi.com Plant extracts from sources such as Moringa oleifera, Spermacoce hispida, and orange peels contain phytochemicals like flavonoids, phenolics, and terpenoids that can effectively reduce vanadium precursors (e.g., Vanadium(II) Chloride, sodium metavanadate, ammonium vanadate) to form nanoparticles. tsijournals.comijmrset.comcrgjournals.com

The synthesis is often carried out at room temperature by simply mixing an aqueous solution of the vanadium salt with the plant extract. tsijournals.comijmrset.com The reaction progress can sometimes be monitored by a color change in the solution. mdpi.com For example, V₂O₅ nanoparticles with a spherical shape and an average size of about 38 nm have been synthesized using Spermacoce hispida extract, achieving a high yield of 92%. ijmrset.com Similarly, a solution combustion method using Butea monosperma seed extract has been employed to produce single-phase orthorhombic V₂O₅ nanoparticles. researchgate.net

Biomass, as a renewable carbon source, is also being explored for creating vanadium oxide composites. oaepublish.com Biomass-derived carbon materials, with their high surface area and tunable porous structures, can serve as excellent conductive scaffolds for vanadium oxides in applications like energy storage. oaepublish.comnih.gov For instance, activated carbon derived from sources like corncob can be combined with sulfur and potentially vanadium oxides to create composite electrodes. nih.gov The unique, often hierarchical, structures of biomass can be retained during carbonization, providing an ideal template for the growth of vanadium oxide nanostructures. oaepublish.com Vanadium compounds have also been used as catalysts in the conversion of biomass-derived platform chemicals, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), highlighting the synergy between biomass and oxyvanadium chemistry. google.com

Vapor Phase Deposition Techniques for Thin Film Growth

Vapor phase deposition techniques are essential for fabricating high-quality, uniform thin films of vanadium oxides, which are critical for electronic and optoelectronic applications. These methods involve the deposition of a vaporized material onto a substrate in a vacuum environment.

Pulsed Laser Deposition (PLD) and Sputtering for Vanadium Oxide Films

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that uses a high-power pulsed laser beam to ablate a target material inside a vacuum chamber. missouristate.edu The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a thin film. missouristate.edu PLD offers several advantages, including the ability to deposit a wide range of materials, stoichiometric transfer from target to substrate, and growth in either high vacuum or a background gas. mdpi.com For vanadium oxide films, a V₂O₅ target is commonly used. missouristate.edu The properties of the deposited film, such as thickness, roughness, and crystallinity, are highly dependent on deposition parameters like laser fluence, pulse duration (nanosecond vs. femtosecond), substrate temperature, and the partial pressure of a reactive gas like oxygen. missouristate.edumdpi.combohrium.com For instance, increasing the number of laser pulses leads to thicker and rougher films. mdpi.com Post-deposition annealing is often required to achieve the desired crystalline phase, such as the thermochromic VO₂(M) phase. bohrium.comaip.org

Sputtering is another widely used physical vapor deposition method for producing vanadium oxide thin films. In this technique, a target (either metallic vanadium or a vanadium oxide) is bombarded with energetic ions (usually from an inert gas like argon) in a plasma. aip.orgmdpi.com This bombardment causes atoms from the target to be ejected or "sputtered," which then travel and condense onto a substrate. aip.org Reactive sputtering involves introducing a reactive gas, such as oxygen, into the chamber to form the oxide film directly on the substrate. aip.org The ratio of argon to oxygen is a critical parameter that influences the stoichiometry and properties of the resulting film. aip.orgmdpi.com For example, varying the oxygen flow rate during reactive magnetron sputtering can control the phase transition temperature of VO₂ films. frontiersin.org Sputtering can produce amorphous or polycrystalline films depending on the substrate temperature and other process conditions. mdpi.comresearchgate.net Similar to PLD, a post-annealing step is often necessary to crystallize the films and achieve the desired functional properties. aip.orgresearchgate.net

Table 2: Comparison of Vapor Phase Deposition Techniques for Vanadium Oxide Films

| Technique | Typical Target | Key Control Parameters | Resulting Film Characteristics |

|---|---|---|---|

| Pulsed Laser Deposition (PLD) | V₂O₅, Vanadium Metal missouristate.edufrontiersin.org | Laser Fluence, Pulse Rate, O₂ Partial Pressure, Substrate Temperature mdpi.combohrium.comfrontiersin.org | Amorphous or nano-crystalline as-deposited; requires annealing for specific phases. missouristate.edu |

| Sputtering | Vanadium Metal, V₂O₅ aip.orgresearchgate.net | Ar:O₂ Gas Ratio, Power, Substrate Temperature, Annealing Process aip.orgmdpi.comfrontiersin.org | Amorphous or polycrystalline; film properties are highly dependent on O₂ content. aip.orgmdpi.com |

Chemical Vapor Deposition (CVD) and Molecular Beam Epitaxy (MBE)

Chemical Vapor Deposition (CVD) and Molecular Beam Epitaxy (MBE) are powerful vapor-phase deposition techniques for growing high-quality, uniform thin films of vanadium oxides with precise control over thickness and stoichiometry. aip.orgresearchgate.netaip.org

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film. ula.ve The properties of the resulting vanadium oxide film are highly dependent on parameters such as the choice of vanadium precursor, substrate temperature, and the composition of the carrier and reactant gases. aip.orgaip.orgfrontiersin.org Atmospheric pressure CVD (APCVD) is an attractive method for large-scale production due to its compatibility with on-line glass manufacturing processes. acs.org

A variety of precursors have been utilized in the CVD of vanadium oxides, including vanadium halides like vanadium(IV) chloride (VCl₄) and vanadyl trichloride (B1173362) (VOCl₃), as well as organometallic compounds such as vanadyl acetylacetonate (B107027) (VO(acac)₂) and vanadium(III) acetylacetonate. aip.orgaip.orgresearchgate.net The choice of precursor influences the deposition chemistry; for instance, the VCl₄ system involves a hydrolysis reaction, while the VOCl₃ system undergoes redox reactions with water. aip.org The deposition temperature plays a critical role in determining the phase of the resulting vanadium oxide. For example, using vanadyl acetylacetonate as a precursor, VO₂ microblocks can be obtained at 150°C, V₂O₅ rods at 500°C, and mixed-phase VOx microspheres at temperatures between 250°C and 450°C. researchgate.net

| Precursor | Substrate | Deposition Temperature (°C) | Resulting Vanadium Oxide Phase | Reference |

| Vanadyl Acetylacetonate (VO(acac)₂) | Not specified | 150 | VO₂ | researchgate.net |

| Vanadyl Acetylacetonate (VO(acac)₂) | Not specified | 250-450 | VOx (mixed V⁴⁺/V⁵⁺) | researchgate.net |

| Vanadyl Acetylacetonate (VO(acac)₂) | Not specified | 500 | V₂O₅ | researchgate.net |

| Vanadium(IV) Chloride (VCl₄) & Water | Fluorine Tin Oxide (FTO) | Not specified | Monoclinic VO₂ | aip.org |

| Vanadyl Trichloride (VOCl₃) & Water | Glass | >600 | Monoclinic VO₂ | acs.org |

| Triisopropoxyvanadium oxide (VO(OC₃H₇)₃) | Not specified | 400-700 | Phase-selective (V₂O₅, V₇O₁₃, VO₂) | capes.gov.br |

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) technique that allows for the growth of single-crystal thin films with atomic-level precision. researchgate.netaip.org In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, enabling epitaxial growth. aip.org This method is highly reproducible and offers precise control over film thickness and composition, making it ideal for creating complex oxide heterostructures. researchgate.netresearchgate.netaip.org

The growth of high-quality vanadium oxide films by MBE requires careful control of the vanadium and oxygen flux. researchgate.net Often, a reactive oxygen source, such as an oxygen plasma or ozone, is used to ensure proper oxidation of the vanadium atoms. researchgate.net MBE has been successfully employed to grow various vanadium oxide phases, including V₂O₃ and VO₂, on substrates like sapphire (Al₂O₃). researchgate.net The technique's precision allows for the fabrication of atomically sharp interfaces in multilayered structures, which is crucial for exploring the novel quantum phenomena that can emerge in complex oxide heterostructures. aip.orgaip.orgarxiv.org

Electrochemical and Electrophoretic Deposition of Oxyvanadium Layers

Electrochemical and electrophoretic deposition methods offer simple, cost-effective, and scalable routes for the synthesis of vanadium oxide films and nanostructures.

Electrochemical Deposition (ECD) , or electrodeposition, involves the formation of a solid film on an electrode surface from a solution containing the desired ions through the application of an electrical potential or current. mdpi.com This technique allows for precise control over the film's microstructure and morphology. researchgate.net Vanadium oxide films, often hydrated and poorly crystalline, can be effectively synthesized from solutions of vanadyl sulfate (B86663) (VOSO₄). ula.ve The deposition can be carried out at room temperature, making it a mild synthesis route. capes.gov.br The properties of the electrodeposited films, such as crystallinity and porosity, can be tuned by adjusting parameters like current density and electrolyte concentration. capes.gov.br For instance, increasing the current density during deposition from a vanadyl acetylacetonate-based electrolyte was found to enhance the crystallinity of the resulting V₂O₅ coatings. capes.gov.br

| Electrolyte | Substrate | Deposition Potential/Current | Key Feature of Deposited Film | Reference |

| 0.1 M Vanadyl Sulfate (VOSO₄), pH 1.8 | Glassy Carbon | 0 to 2000 mV potential cycling | V₂O₅ film | ula.ve |

| Vanadyl (III) acetyl acetonate in methanol (B129727) | SnO₂-coated glass | 1.3 mA·cm⁻² | Highly crystalline V₂O₅ | capes.gov.br |

| 0.1 M VO²⁺ | MnOx-coated Al microrods | +1 V vs. Ag/AgCl | Mixed V⁴⁺/V⁵⁺ oxide | researchgate.net |

| Polyoxovanadate cluster solution | Not specified | > -500 mV vs. Ag/Ag⁺ | Reversibly formed potassium vanadium oxide | nih.gov |

Electrophoretic Deposition (EPD) is a technique where charged particles suspended in a liquid are moved and deposited onto a conductive substrate by an electric field. nih.gov A key advantage of EPD is that the material being deposited does not need to be electrically conductive itself. nih.gov This method has been successfully used to create composite electrodes, for example, by depositing reduced graphene oxide (rGO) and metal oxide nanostructures. nih.govresearchgate.net For instance, rGO films can be formed on a substrate, and then other materials like Co₃O₄ or MnO₂ can be deposited to form a composite. researchgate.net Similarly, composites of reduced graphene oxide and vanadium oxide nanowires have been synthesized using EPD for electrochemical capacitor electrodes.

Controlled Fabrication of Hybrid and Composite Vanadium-Oxygen Materials

The integration of vanadium oxides with other functional materials, particularly carbon-based nanostructures, has emerged as a powerful strategy to enhance their properties and create advanced hybrid and composite materials.

Integration with Carbon Nanostructures and Graphene

The combination of vanadium oxides with carbon nanotubes (CNTs) and graphene offers synergistic benefits, primarily by improving the electrical conductivity and structural stability of the vanadium oxide component. mdpi.com

Vanadium Oxide-Carbon Nanotube (VOx-CNT) Composites: CNTs can act as a conductive support for vanadium oxide, leading to significantly improved capacitive performance compared to the bare oxide. acs.org Various synthesis methods have been employed to create VOx-CNT composites, including sol-gel processes and hydrothermal methods. researchgate.netresearching.cn The interaction between the VOx and CNTs can influence the final properties of the composite. For example, multi-walled carbon nanotubes (MWCNTs) tend to interact strongly with VOx, which can disrupt the layered structure of the oxide, whereas single-walled carbon nanotubes (SWCNTs) have a more moderate interaction, helping to retain some of the original properties of the VOx. atlantis-press.com The addition of SWCNTs to VOx films has been shown to enhance optical absorption and electrical conductivity. rsc.org

Vanadium Oxide-Graphene (VOx-Graphene) Composites: Graphene, with its exceptional electrical conductivity and large surface area, is an ideal material to combine with vanadium oxides. advancedsciencenews.com The resulting hybrids often exhibit extraordinary electrochemical performance. osti.gov For example, a composite of V₂O₅ nanoribbons and graphene sheets, containing only 2 wt.% graphene, demonstrated a specific capacity approaching the theoretical value for V₂O₅ in Li-ion batteries. osti.gov Various synthesis techniques are used, including sol-gel methods, hydrothermal routes, and ball milling. osti.govscirp.orgmdpi.comresearchgate.net The ratio of vanadium oxide to graphene is a critical parameter that influences the final properties. For instance, in a VO₂(B)/graphene composite, optimal electrochemical properties were achieved with a 20% mass ratio of graphene, resulting in a significantly higher specific capacitance compared to pure VO₂(B). mdpi.com

| Composite Material | Synthesis Method | Graphene/CNT Content | Key Performance Improvement | Reference |

| V₂O₅/Graphene | Sol-gel | 2 wt.% | Approached theoretical specific capacity (438 mAh g⁻¹) | osti.gov |

| VO₂(B)/Graphene | Hydrothermal | 20 wt.% | Specific capacitance of 197 F g⁻¹ at 0.5 A g⁻¹ (vs. 99 F g⁻¹ for pure VO₂(B)) | mdpi.com |

| V₂O₅/rGO | Microwave | 1:2 V₂O₅ to GO ratio | Specific capacitance of 250 F g⁻¹ at 5 mV s⁻¹ | researchgate.net |

| V₂O₅/Graphene Nanoplatelets | Ball milling | 25 wt.% | Electrical conductivity of 6 x 10⁻¹ S/cm | scirp.org |

| VOx-SWCNT | Sol-gel | 4 wt.% | Desirable sheet resistance (141 kΩ) and TCR (-1.73% K⁻¹) | rsc.org |

Heterostructure Engineering and Doping Strategies

Creating heterostructures and introducing dopants are advanced strategies to precisely tune the electronic and structural properties of vanadium oxides.

Heterostructure Engineering involves the creation of interfaces between different materials, which can lead to novel properties that are not present in the individual components. acs.org For example, a heterostructure of nickel and vanadium oxide (Ni/V₂O₃) has been shown to activate the nickel for more efficient hydrogen oxidation catalysis due to strong electron transfer at the interface. researchgate.net Similarly, a triangular plate-shaped heterostructure of vanadium oxide and cobalt nitride (VO/CoN) exhibited excellent electrocatalytic activity for water splitting. rsc.orgresearchgate.net The synthesis of these heterostructures often involves multi-step processes, such as the nitridation of a precursor material. rsc.org Vanadium pentoxide nanowires have also been used as a template to deposit cadmium sulfide, selenide, or telluride quantum dots to create V₂O₅/CdE heterostructures for photocatalytic applications. google.com

Doping Strategies involve the intentional introduction of foreign atoms (dopants) into the vanadium oxide lattice to modify its properties. Doping can affect the phase transition temperature, electrical conductivity, and optical properties. aip.orgbohrium.com For example, doping vanadium dioxide (VO₂) films with tungsten (W) has been shown to decrease the metal-insulator transition temperature. bohrium.comiphy.ac.cnarxiv.org The amount of dopant is crucial; for instance, W-doping can reduce the transition temperature by approximately 19°C per atomic percent of tungsten. aip.orgaip.org Copper (Cu) doping has also been shown to lower the transition temperature and narrow the hysteresis width in VO₂ films. aip.org Hydrogen can also be used as a dopant, and its implantation into VO₂ films can suppress the metal-insulator transition. bohrium.com

| Vanadium Oxide | Dopant | Dopant Concentration | Effect on Properties | Reference |

| VO₂ | Tungsten (W) | ~3 at.% | Decreased metal-insulator transition temperature | arxiv.org |

| VO₂ | Tungsten (W) | Not specified | Reduces transition temperature by 19°C per at.% | aip.orgaip.org |

| VO₂ | Copper (Cu) | Varied | Narrows hysteresis width and decreases transition temperature | aip.org |

| VO₂ | Hydrogen (H) | Varied | Suppresses metal-insulator transition | bohrium.com |

| V₂O₅ | Tungsten (W) | Not specified | Reduces statistical scatter in switching device parameters | arxiv.org |

| VO₂ | Tungsten (W) | 3%, 4%, 5% | Influences visible and infrared transmittance | mdpi.com |

Elucidation of Electronic, Structural, and Dynamic Characteristics in Vanadium Oxygen Systems

High-Resolution Structural Analysis

High-resolution structural analysis techniques are indispensable for correlating the synthesis parameters of vanadium oxides with their resultant crystal structure and morphology. These methods provide critical insights into the material's phase, crystallinity, and micro- and nanostructure, which are fundamental determinants of its physical and chemical behavior.

X-ray diffraction (XRD) is a cornerstone technique for the crystallographic analysis of vanadium-oxygen systems. optica.org It allows for the identification of crystalline phases, determination of lattice parameters, and estimation of crystallite size. optica.orgresearchgate.net The diffraction pattern serves as a unique fingerprint for each vanadium oxide phase, enabling researchers to distinguish between various stoichiometries such as V₂O₅, VO₂, V₂O₃, and others. optica.orgresearchgate.net

For instance, the orthorhombic phase of V₂O₅ is readily identified by its characteristic diffraction peaks, as referenced against standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net Studies have shown that the deposition conditions, such as the oxygen partial pressure during reactive sputtering, significantly influence the resulting crystalline phase. optica.org For example, a low oxygen fraction in the sputtering gas tends to produce lower oxides like VO₀.₉, while increasing the oxygen content leads to the formation of VO₂ and subsequently V₂O₅. optica.org

Rietveld refinement of XRD data provides a more in-depth analysis, allowing for the quantification of phase mixtures and the determination of precise lattice parameters. diva-portal.org This has been crucial in studying complex systems where multiple vanadium oxide phases coexist. diva-portal.org For example, in thin films, XRD can reveal the presence of mixed phases like orthorhombic V₂O₅ and triclinic V₇O₁₆. diva-portal.org The technique can also track structural transformations, such as the transition from a metastable monoclinic β-V₂O₅ to a stable orthorhombic α-V₂O₅ upon annealing. aip.org Furthermore, XRD is used to assess the degree of crystallinity and preferential grain orientation within thin films, which are critical for applications in electronics and optics. optica.orgaip.org

| Vanadium Oxide Phase | Crystal System | Space Group | JCPDS Reference | Key Diffraction Peaks (2θ) |

| α-V₂O₅ | Orthorhombic | Pmmn | 41-1426 | ~20.3°, 26.1°, 31.0° |

| VO₂ (M) | Monoclinic | P2₁/c | 82-0661 | ~27.9°, 37.1°, 55.6° |

| V₂O₃ | Rhombohedral | R-3c | 34-0187 | ~24.4°, 33.2°, 49.8° |

| V₇O₁₆ | Triclinic | P-1 | - | - |

| β-V₂O₅ | Monoclinic | C2/m | - | - |

| Note: Peak positions are approximate and can vary with experimental conditions and sample preparation. |

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FE-SEM), are powerful tools for visualizing the nanoscale morphology of vanadium-oxygen systems. researchgate.netnrel.govuobaghdad.edu.iq These methods provide direct imaging of particle size, shape, and surface features, which are crucial for understanding the material's properties and performance in various applications.

SEM analysis is widely used to examine the surface morphology of vanadium oxide films and powders. optica.orgresearchgate.net It can reveal features such as grain size, porosity, and the presence of nanostructures like nanoflakes or nanorods. researchgate.netacs.org For example, SEM images have shown that V₂O₅ films can exhibit needle-like grains with random orientation. optica.org FE-SEM, with its higher resolution, allows for more detailed imaging of nanoscale features, confirming the formation of nanoflakes and providing information on their size distribution. researchgate.netuobaghdad.edu.iq

These microscopy techniques have been crucial in characterizing a variety of vanadium oxide nanostructures, including nanoparticles, nanowires, nanorods, and nanosheets, and in understanding how synthesis parameters influence their morphology. nrel.govuobaghdad.edu.iqacs.orgrsc.orgmdpi.com

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are high-resolution surface probe techniques that provide atomic-scale information about the topography and electronic properties of vanadium oxide surfaces. cmu.edursc.orgupc.edu

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. upc.edu By measuring the deflection of the cantilever, it can generate a three-dimensional topographic map of the surface with sub-nanometer resolution. upc.edu AFM is particularly valuable for characterizing the surface roughness and morphology of vanadium oxide thin films. rsc.orgrsc.org It can be operated in different modes, such as contact or tapping mode, to accommodate various sample types, including insulating materials. rubiconscience.com.au

STM, on the other hand, relies on the quantum mechanical tunneling of electrons between a conductive tip and a conductive or semiconducting sample surface. run.edu.ngbruker.com The tunneling current is exponentially dependent on the tip-sample distance, allowing for extremely high-resolution imaging of the surface topography and, importantly, the local density of electronic states. run.edu.ngtechnologynetworks.com STM has been used to study the atomic arrangement on the surfaces of vanadium oxides, such as the (001) surface of V₂O₅ and the (110) surface of VO₂. cmu.edu It can also be used to investigate surface defects, such as oxygen vacancies, which play a crucial role in the catalytic and electronic properties of these materials. rsc.org For instance, STM can distinguish between different surface species, such as vanadyl-oxygen and bridging-oxygen atoms on the V₂O₅ surface. A study on vanadyl phthalocyanine (B1677752) (VOPc) on a copper surface demonstrated the ability of AFM and STM to differentiate between molecules with the central oxygen atom pointing up or down. acs.org

Together, AFM and STM provide complementary information about the surface of vanadium-oxygen systems, enabling a detailed understanding of their structure-property relationships at the atomic level.

Advanced Spectroscopic Probes for Local Structure and Oxidation States

Spectroscopic techniques are vital for probing the local atomic structure and electronic states of vanadium-oxygen compounds. These methods provide information that is often complementary to diffraction and microscopy, offering insights into vibrational modes, elemental composition, and the oxidation states of vanadium, which are critical for understanding their chemical reactivity and physical properties.

Raman and Infrared (IR) spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules and crystal lattices, providing a "fingerprint" of the material's structure and bonding. nanografi.com In vanadium-oxygen systems, these techniques are particularly sensitive to the V-O bond stretching and bending vibrations, making them excellent tools for phase identification and characterization of local structure. qut.edu.auuu.nl

The Raman spectrum of V₂O₅, for example, is characterized by a prominent peak around 994-1000 cm⁻¹, which is attributed to the stretching mode of the terminal vanadyl (V=O) bond. researchgate.netosti.gov Other bands in the spectrum correspond to the stretching and bending modes of bridging V-O-V bonds and lattice vibrations. researchgate.net The positions and intensities of these Raman bands can be used to distinguish between different vanadium oxide phases, such as V₂O₅, V₃O₇, and VO₂. researchgate.net For instance, the Raman spectrum of V₃O₇ shows a set of distinct bands that differentiate it from V₂O₅. uni-giessen.de

IR spectroscopy provides complementary information to Raman spectroscopy. nanografi.com It is particularly sensitive to polar vibrational modes. nanografi.com In vanadium oxides, IR spectra show characteristic absorption bands corresponding to V=O and V-O-V stretching vibrations. qut.edu.auuu.nl For example, in silica-supported vanadium oxide catalysts, IR spectroscopy has been used to identify the formation of V-OH groups upon hydration. uu.nl

Both techniques are sensitive to the local environment of the vanadium atoms and can be used to study structural changes due to factors like hydration, temperature, and interaction with a support material. uu.nlosti.gov Multi-wavelength Raman spectroscopy can provide enhanced sensitivity to different phases present in a sample. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Technique |

| ~994-1010 | V=O stretching | Raman, IR |

| ~700 | V-O-V asymmetric stretching | Raman, IR |

| ~530 | V-O-V symmetric stretching | Raman |

| ~480 | V=O bending | Raman |

| ~405 | V-O-V bending | Raman |

| ~285 | V-O-V bending | Raman |

| ~145 | Lattice mode (shear) | Raman |

| Note: Band positions are approximate and can vary based on crystallinity, morphology, and experimental conditions. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. core.ac.ukugent.be For vanadium oxides, XPS is particularly crucial for determining the oxidation state of vanadium, which can exist in multiple valence states (e.g., V⁵⁺, V⁴⁺, V³⁺). researchgate.netiaea.org

The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state. The V 2p core level spectrum is typically analyzed to determine the vanadium oxidation states. The V 2p₃/₂ peak for V⁵⁺ in V₂O₅ is found at a higher binding energy than that for V⁴⁺ in VO₂, which in turn is at a higher binding energy than V³⁺ in V₂O₃. core.ac.ukresearchgate.net

Deconvolution of the V 2p spectrum allows for the quantification of the different vanadium oxidation states present on the surface. researchgate.net This is essential for understanding the surface chemistry of catalysts and the mechanisms of phase transitions. For example, XPS studies have been used to monitor the reduction of V₂O₅ surfaces under Ar⁺ bombardment, showing a transformation from V⁵⁺ to V⁴⁺ and subsequently to V³⁺. core.ac.uk It has also been employed to study the effect of gamma-ray irradiation on VO₂ thin films, revealing an increase in the V⁴⁺ state at the expense of V³⁺ and V⁵⁺. unisapressjournals.co.za

The O 1s spectrum in XPS can also provide valuable information, distinguishing between oxygen in the vanadium oxide lattice (V-O) and oxygen in surface hydroxyl groups (V-OH) or adsorbed water. aip.orgresearchgate.net This makes XPS a powerful tool for studying surface reactions and the interaction of vanadium oxides with their environment. aip.orguh.edu

| Oxidation State | Vanadium Oxide | Approximate Binding Energy (eV) |

| V⁵⁺ | V₂O₅ | 517.2 - 517.4 |

| V⁴⁺ | VO₂ | 515.6 - 516.4 |

| V³⁺ | V₂O₃ | ~515.0 |

| Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary depending on the specific reference and instrument calibration. Some studies reference to the O 1s peak at 530.0 eV. core.ac.ukresearchgate.netnih.gov |

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of vanadium-oxygen systems. It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which encompasses the pre-edge and edge regions of the absorption spectrum, provides information about the oxidation state and coordination geometry of the vanadium atoms. tandfonline.comresearchgate.netmdpi.com The pre-edge features in the V K-edge XANES spectra are particularly sensitive to the local symmetry of the vanadium site. For instance, the intensity of the pre-edge peak is often used to distinguish between tetrahedral and octahedral coordination. nih.govnsf.gov Studies on various vanadium oxides, such as V2O3, VO2, and V2O5, have shown distinct pre-edge peak characteristics that correspond to their different local environments and vanadium oxidation states (V3+, V4+, and V5+ respectively). tandfonline.commdpi.com The energy position of the absorption edge also shifts to higher energies with an increasing oxidation state of the vanadium ion. tandfonline.com Furthermore, polarization-dependent XAS studies on oriented thin films can reveal directional hybridization between oxygen and vanadium orbitals. researchgate.net

EXAFS, the region of oscillatory structure extending several hundred eV above the absorption edge, provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS region in vanadium oxides has been used to determine V-O bond lengths and identify distortions in the local coordination environment. tandfonline.comresearchgate.net For example, in disordered vanadium oxide nanocomposites, EXAFS analysis has been employed to characterize the distribution of V-O bond lengths. nsf.gov In studies of vanadium-containing glasses, EXAFS data indicated V-O distances of approximately 1.70 Å, suggesting the presence of V5+O4 tetrahedra. researchgate.net

Table 1: XAS Analysis of Vanadium Oxides

| Vanadium Oxide | Formal Vanadium Oxidation State | Coordination Geometry | Key XANES/EXAFS Findings |

| V2O3 | +3 | Distorted Octahedral | Pre-edge peak at ~5468.4 and 5469.8 eV. mdpi.com |

| VO2 | +4 | Monoclinic (distorted rutile) | Pre-edge peak at ~5470.0 eV. mdpi.com |

| V2O5 | +5 | Distorted Square Pyramidal | Pre-edge peak at ~5470.8 eV; V-O distances around 1.70 Å. mdpi.comresearchgate.net |

Solid-State 51V Nuclear Magnetic Resonance (NMR) for Local Coordination Environment

Solid-state 51V Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the local coordination environment of vanadium atoms in vanadium-oxygen systems. researchgate.net Due to its 100% natural abundance and a nuclear spin of I = 7/2, the 51V nucleus provides detailed information about the number of non-equivalent vanadium sites, their oxidation state, coordination number, and local symmetry. researchgate.netnih.gov

The 51V NMR chemical shift and the nuclear quadrupole coupling constant are particularly sensitive to the local environment. nih.govlehigh.edu These parameters can differentiate between various coordination geometries, such as tetrahedral, square pyramidal, and octahedral environments. lehigh.eduacs.org For example, studies on supported vanadium oxide catalysts have utilized 51V NMR to identify different types of surface vanadia species and their interaction with the support material. capes.gov.brrsc.org In binary V2O5-WO3 systems, 51V NMR has been used to distinguish between square pyramid-like and distorted tetrahedral coordination environments for vanadium(V). acs.org

Magic Angle Spinning (MAS) NMR experiments are often employed to average out anisotropic interactions and obtain high-resolution spectra, allowing for the precise determination of isotropic chemical shifts and quadrupolar coupling parameters. acs.orgcapes.gov.br The analysis of spinning sideband manifolds in MAS spectra can provide further details about the chemical shift anisotropy and quadrupolar interaction anisotropies. acs.org By combining experimental NMR data with computational methods like Density Functional Theory (DFT), it is possible to gain a deeper understanding of the structure of vanadium sites. rsc.orgchemrxiv.org

Electron Spin Resonance (ESR) for Paramagnetic Species and Valence States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a quantitative and powerful technique for studying paramagnetic species, particularly V4+ (d1) ions, in vanadium-oxygen systems. uu.nllehigh.edu Since V5+ is diamagnetic and V3+ is typically EPR-silent at room temperature, ESR is highly selective for detecting and characterizing V4+ centers. uu.nlresearchgate.net

The ESR spectrum of V4+ is characterized by a hyperfine structure arising from the interaction of the unpaired electron with the 51V nucleus (I = 7/2), resulting in a characteristic eight-line pattern. uu.nlresearchgate.net The parameters of the spin Hamiltonian, including the g-tensor and the hyperfine coupling tensor, are sensitive to the coordination geometry and the local environment of the V4+ ion. uu.nlresearchgate.net This allows for the differentiation of V4+ species in various environments, such as isolated vanadyl species in a pseudo-octahedral coordination or surface-bound species. uu.nlrsc.org

ESR has been widely used to quantify the amount of V4+ in vanadium oxides and to study changes in valence states during chemical reactions or physical transformations. uu.nlscispace.com For instance, in studies of supported vanadia catalysts, ESR has been used to monitor the reduction of V5+ to V4+ and to characterize the resulting paramagnetic centers. uu.nlrsc.org The technique can also distinguish between isolated V4+ ions, which give rise to resolved hyperfine structures, and interacting V4+ sites, which lead to broadened signals due to spin-spin exchange interactions. researchgate.netrsc.org

Table 2: ESR Parameters for V4+ in Different Vanadium Oxide Systems

| System | g-tensor values | Hyperfine Coupling Constants (A) |

| V4+ in amorphous V2O5 | g∥ = 1.926, g⟂ = 1.984 | A∥ = 190 × 10−4 cm−1, A⟂ = 73 × 10−4 cm−1 |

| V4+ on SiO2 support | gxx=1.958, gyy=1.988, gzz=1.948 | Axx=71.6 G, Ayy=93.5 G, Azz=203.7 G |

Investigation of Fundamental Electronic Structure and Correlation Effects

Band Structure and Density of States Elucidation

The electronic properties of vanadium-oxygen systems are governed by their band structure and the density of states (DOS). The valence band is primarily composed of O 2p states, with a significant contribution from V 3d states, indicating strong hybridization. arxiv.orgmpg.de The conduction band is mainly formed by V 3d states, with some admixture of O 2p states. diva-portal.org

In V2O5, the top of the valence band is predominantly formed by O 2p states, while the bottom of the conduction band arises from a split V 3d band. arxiv.org The calculated indirect band gap for bulk V2O5 is approximately 2.3 eV. arxiv.org For amorphous V2O5, the calculated band gap is around 2.4 eV, with the lower part of the conduction band exhibiting a sharp peak that is split off from the main part. diva-portal.org

The electronic structure is highly dependent on the specific vanadium oxide phase and its crystal structure. For example, a comparison between the layered α-V2O5 and the tunnel-structured ζ-V2O5 reveals differences in their band gaps and the dispersion of their d-bands, which are attributed to variations in their crystal structures and bonding. bohrium.com Theoretical calculations, often employing methods like Density Functional Theory (DFT) with corrections for electron correlation (e.g., GGA+U or hybrid functionals), are crucial for accurately describing the band structure and DOS of these materials. arxiv.orgutoledo.edu

Metal-Insulator Transitions (MIT) and Associated Phase Transformations

Several vanadium oxides exhibit a metal-insulator transition (MIT), a phenomenon characterized by an abrupt and significant change in electrical resistivity at a critical temperature. rsc.orgaip.org This electronic transition is often accompanied by a structural phase transformation. researchgate.netmdpi.com

The most studied example is vanadium dioxide (VO2), which undergoes a first-order MIT at approximately 340 K (68 °C). aip.orgoptica.org Below this temperature, VO2 is an insulator with a monoclinic (M1) crystal structure. aip.orgresearchgate.net Above the transition temperature, it transforms into a metallic state with a rutile (R) structure. aip.orgresearchgate.net This transition involves the dimerization of vanadium atoms in the insulating phase, which is lifted in the metallic phase. rsc.org The MIT in VO2 can also be induced by other external stimuli such as voltage, pressure, or light. rsc.orgaip.org

Other vanadium oxides, like V2O3, also exhibit MITs. researchgate.netmdpi.com The mechanism driving these transitions is a subject of ongoing research, with debates centering on the relative contributions of Peierls (electron-lattice) and Mott-Hubbard (electron-electron correlation) effects. bohrium.comacademie-sciences.fr The coexistence of metallic and insulating phases during the transition has been observed, suggesting a percolation-like process. bohrium.com

Table 3: Metal-Insulator Transition Properties of Vanadium Oxides

| Vanadium Oxide | Transition Temperature (K) | Low-Temperature Phase (Insulating) | High-Temperature Phase (Metallic) |

| VO2 | ~340 | Monoclinic (M1) | Rutile (R) |

| V2O3 | ~150-160 | Monoclinic | Corundum |

Charge Transport Phenomena and Anisotropic Conduction Mechanisms

Charge transport in many vanadium oxides, particularly those in a semiconducting or insulating state, occurs via a small polaron hopping mechanism. researchgate.netrsc.org This involves electrons hopping between localized V4+ and V5+ states. researchgate.net The presence of mixed valence states is therefore crucial for electrical conductivity.

The layered crystal structure of many vanadium oxides, such as V2O5, leads to anisotropic charge transport. arxiv.org The conductivity is often significantly higher within the layers (in-plane) compared to the conductivity between the layers (out-of-plane). However, in some mixed-valence hybrid bronze materials, the in-plane and out-of-plane conductivities can be comparable. arxiv.org

In materials like β-Na0.33V2O5, the charge transport is highly anisotropic, exhibiting metallic behavior along one crystallographic axis and semiconducting behavior along others at high temperatures. researchgate.net The transport mechanism can also be temperature-dependent. For instance, in some β-vanadium bronzes, band conduction may dominate at higher temperatures, while hopping becomes the primary mechanism at lower temperatures. researchgate.net The introduction of intercalated ions or molecules between the vanadium oxide layers can significantly modify the charge transport properties by altering the electronic structure and the pathways for electron hopping. arxiv.org

Dynamic Structural and Electronic Changes: In Situ and Operando Characterization

The functionality of vanadium-based materials in applications such as catalysis and energy storage is intrinsically linked to dynamic changes in their atomic and electronic structures under operational conditions. mdpi.com In situ and operando characterization techniques are indispensable for observing these transformations in real-time, providing crucial insights into reaction mechanisms, phase transitions, and degradation pathways. researchgate.net These methods allow for the direct correlation of structural and electronic properties with performance metrics. npl.co.uk

A variety of sophisticated techniques are employed to probe these dynamic changes. In situ X-ray diffraction (XRD) is a powerful tool for monitoring crystalline phase transformations and changes in lattice parameters as a function of temperature, pressure, or electrochemical cycling. researchgate.netosti.gov For instance, high-temperature XRD (HTXRD) has been used to track the formation of different vanadium oxide phases, revealing the transformation sequences under varying oxygen partial pressures and temperatures. osti.gov

Complementary to XRD, X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides information on the local coordination environment and oxidation state of vanadium atoms. nih.govucl.ac.uk In situ XAS studies have been instrumental in identifying the active vanadium species in catalysts and tracking changes in their oxidation state during reactions. nih.govunesp.br For example, in the selective oxidation of alkanes, the dynamic modulation of the surface electronic structure and charge carrier dynamics can be investigated using techniques like in situ microwave cavity perturbation. mpg.de

Raman spectroscopy is another key operando technique, sensitive to vibrational modes that are characteristic of specific vanadium-oxygen bonds and crystal structures. acs.org It has been effectively used to study oxygen exchange mechanisms on vanadium pentoxide surfaces and to observe phase transitions during the charging and discharging of vanadium-based batteries. npl.co.ukacs.org

The combination of multiple in situ and operando techniques provides a holistic understanding of the complex dynamic processes occurring in vanadium-oxygen systems. For example, the simultaneous use of XRD and XAS can correlate long-range crystalline order with local atomic structure and oxidation state changes. unesp.br Similarly, combining spectroscopic methods like Raman and UV-vis spectroscopy can unravel the structural dynamics of both the vanadium oxide and the support material in catalytic systems. acs.org

Recent research has highlighted the importance of the support material in influencing the redox dynamics of vanadium oxides. In situ transmission electron microscopy (TEM) combined with electron energy loss spectroscopy (EELS) has shown that different facets of a titanium dioxide support can stabilize different oxidation states of vanadium, from V(V) down to V(II), during redox treatments. nih.gov This demonstrates that the dynamic behavior of vanadium oxides is not solely an intrinsic property but is significantly influenced by its interaction with the surrounding environment.

The following tables summarize key findings from various in-situ and operando studies on vanadium-oxygen systems, illustrating the dynamic changes observed under different conditions.

Table 1: Dynamic Structural Changes Observed by In Situ/Operando XRD

| System | Conditions | Observed Structural Changes | Reference(s) |

| Vanadium Oxide Precursor (VOP) | Heating in N2/O2 mixture | Formation of metastable monoclinic VO2(B) followed by conversion to tetragonal VO2(T). | osti.gov |

| V2O5 Cathode (Li-ion battery) | Electrochemical discharge/charge | Reversible phase transitions between α-V2O5, ε-LixV2O5, δ-LixV2O5, and γ-LixV2O5. | researchgate.netnpl.co.uk |

| NaVO2 (Na-ion battery) | Charging | Evolution of the (002) peak indicating changes in the layered structure. | researchgate.net |

| Zn0.25V2O5·H2O Cathode (Zn-ion battery) | Electrochemical cycling | Evolution of XRD patterns as a function of intercalated Zn2+ concentration. | researchgate.net |

Table 2: Dynamic Electronic and Local Structure Changes Observed by In Situ/Operando Spectroscopy

Computational and Theoretical Chemistry of Oxyvanadium Systems

Density Functional Theory (DFT) and Ab Initio Investigations

Density Functional Theory (DFT) and other ab initio methods are at the forefront of computational studies on vanadium oxides, offering a balance between accuracy and computational cost. These first-principles approaches have been instrumental in modeling a wide array of properties and phenomena.

DFT calculations have been extensively used to model the electronic and geometric properties of vanadium oxide surfaces and clusters. For instance, studies on the V₂O₅(010) surface using embedded cluster models have detailed its local electronic structure, charging, and the nature of surface oxygen vacancies. rsc.org These calculations reveal that the energies of vacancies and the geometric relaxation of the surface vary significantly depending on the specific oxygen site, providing insight into surface reconstruction mechanisms. rsc.org Similarly, DFT has been employed to calculate the electronic structure of both monoclinic and tetragonal phases of vanadium dioxide (VO₂), showing good agreement with experimental data and confirming the reliability of these methods for describing electronic dispersions in such systems. researchgate.net

The adsorption of various molecules on vanadium oxide surfaces is a critical aspect of their catalytic and sensing applications. Theoretical studies have explored these interactions in detail.

Hydrogen Adsorption : On the V₂O₅(010) surface, hydrogen is found to preferentially stabilize near oxygen sites, forming surface hydroxyl (OH) and water (H₂O) species with binding energies ranging from 0.5 to 2.3 eV per hydrogen atom. researchgate.net This adsorption significantly weakens the bond between the surface oxygen and its neighboring vanadium atoms. researchgate.net

Water Adsorption : Investigations into water adsorption on VO₂ thin films have identified the formation of both hydroxyl and molecular water layers on the surface. utwente.nl

Adsorption on Graphene : DFT calculations have shown that vanadium oxide nanostructures tend to physically adsorb on the hollow sites of pure graphene, while chemical adsorption is favored on the carboxylate sites of functionalized graphene nanoribbons. nih.govresearchgate.net These studies help in understanding the controlled growth of VO₂ nanocrystals on graphene-based substrates. nih.govresearchgate.net

Small Molecule Adsorption : The adsorption of small molecules like ammonia (B1221849) (NH₃), water, and nitric oxide (NO) on the V₂O₅(001) surface has been modeled, showing that the calculated adsorption energies are sensitive to surface relaxation. researchgate.net The vanadyl sites are often associated with NH₃ adsorption, a key step in selective catalytic reduction processes. researchgate.net

Below is a data table summarizing DFT findings on adsorption phenomena on vanadium oxide surfaces.

| Adsorbate | Vanadium Oxide Surface/System | Key Findings from DFT Studies | Reference |

|---|---|---|---|

| Hydrogen (H) | V₂O₅(010) | Forms surface OH and H₂O species; binding energies 0.5–2.3 eV/H atom; weakens V-O bonds. | researchgate.net |

| Water (H₂O) | VO₂ thin films | Formation of hydroxyl and molecular water layers observed. | utwente.nl |

| VO₂ Nanostructures | Pure Graphene | Favors physical adsorption on hollow sites. | nih.govresearchgate.net |

| VO₂ Nanostructures | Functionalized Graphene | Favors chemical adsorption on carboxylate sites. | nih.govresearchgate.net |

| Ammonia (NH₃) | V₂O₅(001) | Adsorption energies are affected by surface relaxation; vanadyl sites are active for NH₃ adsorption. | researchgate.net |

Theoretical methods are powerful tools for investigating the intricate details of reaction mechanisms in vanadium-catalyzed oxidation reactions. rsc.orgacs.org DFT calculations have been pivotal in understanding the selective catalytic reduction (SCR) of NOx with NH₃, a critical environmental application of vanadia-based catalysts. Computational studies have shown that crystalline V₂O₅ can be transformed into more active polymeric vanadyl species through the adsorption of NH₃, which plays a crucial role in the low-temperature SCR reaction. cas.cn

The oxidation of carbon monoxide over supported vanadium oxide catalysts has been shown to proceed via a reduction-oxidation mechanism, where the reduction of the catalyst is the rate-determining step. utwente.nl The nature of the support material significantly affects the catalytic activity. utwente.nl Quantum chemistry methods have been applied to analyze various vanadium-catalyzed processes, including the oxidation of alkanes, alcohols, and sulfur compounds, providing insights into the driving forces and the roles of short-lived intermediates that are difficult to detect experimentally. rsc.orgrsc.org

The layered structure of vanadium oxides like V₂O₅ makes them excellent hosts for ion intercalation, a process central to their use as electrode materials in batteries. nih.govucl.ac.uk Computational studies, particularly DFT, have been essential in understanding the mechanisms of ion insertion, diffusion pathways, and the associated structural changes.

Lithium-ion Diffusion : Ab-initio molecular dynamics and DFT calculations on α-V₂O₅ have revealed that Li-ion diffusion is largely one-dimensional, occurring along specific crystallographic axes. researchgate.netarxiv.org The calculated activation energy barrier for Li diffusion in α-V₂O₅ is low, in the range of 0.11–0.16 eV. arxiv.org DFT+U calculations, which account for strong electronic correlations, have determined migration barriers of around 0.3 eV for Li cations at low concentrations, with the barrier being primarily due to the migration of an associated small polaron. researchgate.net

Multivalent Ion Intercalation : The intercalation of multivalent ions such as Mg²⁺, Zn²⁺, and K⁺ has also been investigated. nih.govucl.ac.ukresearchgate.net For Mg²⁺ insertion into α-V₂O₅, calculations show a high energy barrier of approximately 975 mV, leading to irreversible processes. nih.gov

Effect of Interlayer Spacing : The geometry of the nanoconfined space between V₂O₅ layers significantly impacts intercalation. acs.org Increasing the interlayer spacing can enhance electrochemical capacity by stabilizing new storage sites and can improve kinetics by transitioning Li⁺ diffusion from a one-dimensional to a two-dimensional network. acs.org

Sodium-ion Intercalation : DFT calculations reveal that nitrogen incorporation into organic species-intercalated vanadium oxide can improve electron conductivity and create richer molecular orbital energy levels, enhancing capacity for sodium-ion storage. nih.gov

The following table summarizes key computational findings on ion intercalation in vanadium oxides.

| Ion | Vanadium Oxide System | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Li⁺ | α-V₂O₅ | Ab-initio MD, DFT | One-dimensional diffusion along the b-axis; activation barrier of 0.11–0.16 eV. | researchgate.netarxiv.org |

| Li⁺ | V₂O₅ | DFT+U | Migration barrier of ~0.3 eV, primarily due to polaron migration. | researchgate.net |

| Li⁺ | Bilayered V₂O₅ | DFT | Increased interlayer spacing improves kinetics by transitioning diffusion from 1D to 2D networks. | acs.org |

| Mg²⁺ | α-V₂O₅ | DFT | High energy barrier for insertion (~975 mV), leading to irreversible processes. | nih.gov |

| Na⁺ | N-substituted organic-intercalated V₂O₅ | DFT | N-incorporation improves electron conductivity and enhances capacity. | nih.gov |

Molecular Dynamics and Monte Carlo Simulations for Phase Transitions and Self-Assembly

Molecular Dynamics (MD) and Monte Carlo simulations are powerful techniques for studying the dynamic behavior of materials, including phase transitions and self-assembly processes in oxyvanadium systems.

Reactive MD simulations have been used to investigate the compositional stability of various vanadium oxides (VO₂, V₂O₃, V₂O₅, and V₆O₁₃), predicting the stability order in thin-film structures. researchgate.net MD simulations have also been employed to explore the microstructure of amorphous V₂O₅, revealing a mix of VO₅ and VO₆ basic units and the existence of channel-like cavities within the structure. vnu.edu.vn

The metal-insulator transitions in VO₂ and V₂O₃ are a subject of intense study. escholarship.org Theoretical studies based on tensor networks have been used to model the light-induced phase transitions in VO₂, capturing the dynamics of the structural transformation from the monoclinic to the rutile phase on ultrafast timescales. arxiv.org These simulations suggest that lattice nonlinearity is a key factor in the structural phase transition. arxiv.org

Theoretical Studies of Polyoxovanadate Speciation, Nucleation, and Structural Transformations

Polyoxovanadates (POVs) are a diverse class of metal-oxo clusters with complex solution behavior. researchgate.net Computational studies are crucial for understanding their formation mechanisms, from speciation and nucleation to subsequent structural transformations. usd.edu

DFT has been used to map the nucleation roadmap of polyoxovanadate-alkoxide clusters. acs.orgacs.orgnih.govnih.gov These studies have shown that the chemical space is often divided into two main groups: fully oxidized V(V) precursors that aggregate into Lindqvist-type clusters and reduced V(IV) precursors that form cyclic structures. acs.orgacs.orgnih.govnih.gov The presence of templating anions, such as fluoride (B91410) and chloride, and the nature of the alkoxide ligands can direct the nucleation toward specific cyclic structures. usd.edu Furthermore, the reactivity with trace amounts of water has been identified as a major thermodynamic driving force for the formation of mixed-valent Lindqvist-type species. acs.orgacs.orgnih.govnih.gov The combination of mass spectrometry with molecular dynamics simulations has also proven effective in modeling the complex transformations of polyoxoanions in solution. nih.gov

Computational Design and Screening of Novel Oxyvanadium Architectures and Materials

The vast chemical space of possible vanadium-oxygen compositions presents a significant challenge for traditional materials discovery. arxiv.org To address this, advanced computational techniques are being developed for the inverse design and high-throughput screening of novel oxyvanadium materials.

Advanced Applications of Vanadium Oxygen Materials and Polyoxovanadates

Catalysis and Electrocatalysis

Vanadium-oxygen compounds, ranging from simple oxides like vanadium(V) oxide (V₂O₅) to complex polyoxovanadates (POVs), are exceptionally versatile materials in catalysis. Their efficacy stems from the ability of vanadium to exist in multiple stable oxidation states (primarily +3, +4, and +5), which facilitates redox cycles essential for catalytic processes. Furthermore, their structural diversity and tunable acidic properties allow for high selectivity in a wide range of chemical transformations.

Key industrial applications include:

Selective Catalytic Reduction (SCR) of NOx: The V₂O₅/TiO₂ system, often promoted with tungsten trioxide (WO₃) or molybdenum trioxide (MoO₃), is the dominant catalyst for removing nitrogen oxides (NOx) from the flue gas of power plants and diesel engines . In this process, ammonia (B1221849) (NH₃) is used as the reducing agent. The reaction mechanism involves the adsorption of NH₃ onto Brønsted acid sites and the activation of NOx on the vanadia sites, proceeding through a redox cycle where V⁵⁺ is reduced to V⁴⁺ and subsequently re-oxidized by O₂ . The anatase phase of TiO₂ is a particularly effective support as it promotes high dispersion of active vanadia species.

Oxidation of Sulfur Dioxide: In the contact process for manufacturing sulfuric acid, V₂O₅-based catalysts are used for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The reaction proceeds via the Mars-van Krevelen mechanism, where the lattice oxygen from V₂O₅ oxidizes SO₂, reducing V⁵⁺ to V⁴⁺. The reduced catalyst is then re-oxidized by gaseous O₂ .

Partial Oxidation of Hydrocarbons: Supported vanadia is crucial for the selective oxidation of organic compounds. A prominent example is the production of phthalic anhydride (B1165640) from o-xylene. The catalyst must be selective enough to prevent over-oxidation to carbon oxides (CO, CO₂), a feat achieved by controlling the surface structure of the vanadia species and the reaction conditions .

The performance of these catalysts is intimately linked to the nature of the surface vanadia species, which can exist as isolated monomeric VO₄ tetrahedra, polymeric chains, or crystalline V₂O₅ nanoparticles, depending on the vanadia loading and the support material [19, 31].

Vanadium(V) oxide is a semiconductor with a direct band gap of approximately 2.2–2.8 eV, enabling it to absorb a significant portion of the visible light spectrum . This property makes it a promising material for photocatalysis. Upon absorption of a photon with energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB. These charge carriers are the primary drivers of photocatalytic reactions.

Environmental Remediation: The photogenerated holes (h⁺) are strong oxidizing agents. They can directly oxidize adsorbed organic pollutants or react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can mineralize a wide array of persistent organic pollutants, such as industrial dyes (e.g., methylene (B1212753) blue, rhodamine B) and phenols, into less harmful substances like CO₂ and H₂O .

Energy Conversion: The photogenerated electrons (e⁻) in the conduction band are potent reducing agents. They can be harnessed for energy conversion applications, such as:

Hydrogen Production: Electrons can reduce protons (H⁺) from water splitting to produce hydrogen gas (H₂).

CO₂ Reduction: Electrons can be used to reduce carbon dioxide into valuable solar fuels like methane (B114726) (CH₄) or methanol (B129727) (CH₃OH).

Vanadium-oxygen materials serve as effective electrocatalysts by mediating electron transfer at the electrode-electrolyte interface. Their multiple accessible oxidation states (V⁵⁺, V⁴⁺, V³⁺) allow them to facilitate complex multi-electron reactions that are fundamental to energy conversion and chemical synthesis .

Notable electrocatalytic applications include:

Oxygen Evolution Reaction (OER): OER (2H₂O → O₂ + 4H⁺ + 4e⁻) is a critical half-reaction in water splitting for hydrogen production and in rechargeable metal-air batteries. Vanadium oxides and their composites have been investigated as OER catalysts. For instance, incorporating vanadium into other metal oxides (e.g., nickel-iron oxides) can modify the electronic structure and create synergistic effects that lower the overpotential required to drive the OER .

Nitrogen Reduction Reaction (NRR): The electrochemical conversion of dinitrogen (N₂) to ammonia (NH₃) under ambient conditions is a highly sought-after alternative to the energy-intensive Haber-Bosch process. Vanadium-based materials are among the most promising NRR electrocatalysts due to vanadium's theoretical ability to bind and activate the stable N≡N triple bond. Defect-rich vanadium oxide nanosheets have demonstrated the ability to catalyze NRR with notable faradaic efficiency and ammonia yield rates .

The performance of these electrocatalysts is highly dependent on their morphology and electronic structure. Nanostructuring, creating oxygen vacancies, and forming composites with conductive materials like carbon are common strategies to increase the number of active sites and improve charge transport, thereby enhancing electrocatalytic performance .

Electrochemical Energy Storage and Conversion

The layered and tunnel-like crystal structures of many vanadium oxides provide natural pathways for the reversible insertion and extraction (intercalation) of guest ions. This property, combined with the multi-electron redox activity of vanadium, makes these materials highly attractive for electrochemical energy storage devices like rechargeable batteries and supercapacitors.

Vanadium oxides are extensively studied as cathode materials for various next-generation battery systems due to their high theoretical capacities and structural stability .

Lithium-Ion Batteries (LIBs): Orthorhombic V₂O₅ is a classic intercalation cathode for LIBs. It can theoretically accommodate up to two Li⁺ ions per formula unit (LixV₂O₅, x ≤ 2), delivering a high theoretical specific capacity of 294 mAh g⁻¹ . However, its practical application is hindered by low intrinsic electronic conductivity and significant structural changes during deep cycling, which can lead to capacity fade . Research focuses on nanostructuring (nanobelts, nanowires) and forming composites with carbon to mitigate these issues .

Sodium-Ion Batteries (SIBs): The larger ionic radius of Na⁺ (1.02 Å) compared to Li⁺ (0.76 Å) presents a challenge for many electrode materials. The layered structure of V₂O₅, with its interlayer spacing, can accommodate Na⁺ ions, making it a viable cathode for SIBs . Other sodium vanadates, such as NaV₃O₈ and Na₀.₃₃V₂O₅, which possess larger tunnels or interlayer spacing, have also shown promising performance with good rate capability and cycling stability .

Aqueous Zinc-Ion Batteries (AZIBs): AZIBs are gaining attention for grid-scale energy storage due to their inherent safety (using non-flammable aqueous electrolytes) and low cost. Vanadium oxides are leading cathode candidates for AZIBs. The open-layered structure of materials like V₂O₅ and pre-intercalated compounds (e.g., Ca₀.₂₅V₂O₅·nH₂O, Zn₀.₂₅V₂O₅·nH₂O) can host the intercalation of hydrated zinc ions (Zn²⁺(H₂O)ₓ) [8, 15]. The co-intercalation of water molecules acts as a "lubricant," screening the electrostatic repulsion from the divalent Zn²⁺ and facilitating faster ion diffusion, leading to high capacity and excellent rate performance .

The table below summarizes the typical performance of various vanadium-oxygen materials in different battery systems.

| Battery System | Vanadium Oxide Material | Electrode Role | Typical Specific Capacity (mAh g⁻¹) | Average Voltage (V) | Relevant Citations |

|---|---|---|---|---|---|

| Lithium-Ion Battery (LIB) | V₂O₅ | Cathode | 140–280 | ~2.3 vs. Li/Li⁺ | [14, 27, 42] |

| Sodium-Ion Battery (SIB) | NaV₃O₈ | Cathode | 100–150 | ~2.6 vs. Na/Na⁺ | |

| Sodium-Ion Battery (SIB) | V₂O₅ | Cathode | 150–200 | ~2.4 vs. Na/Na⁺ | |

| Aqueous Zinc-Ion Battery (AZIB) | V₂O₅ | Cathode | 300–450 | ~0.8 vs. Zn/Zn²⁺ | [8, 15] |

| Aqueous Zinc-Ion Battery (AZIB) | Ca₀.₂₅V₂O₅·nH₂O | Cathode | ~350 | ~0.9 vs. Zn/Zn²⁺ |

Supercapacitors bridge the gap between conventional capacitors (high power, low energy) and batteries (high energy, low power). Vanadium oxides are prime materials for pseudocapacitors, a type of supercapacitor that stores charge via fast and reversible surface Faradaic reactions, offering much higher energy density than traditional electrical double-layer capacitors (EDLCs) .

The pseudocapacitive mechanism in V₂O₅ involves the rapid redox transitions of vanadium ions (e.g., V⁵⁺ + e⁻ ↔ V⁴⁺) upon the adsorption of electrolyte cations (H⁺, Li⁺, Na⁺) onto the material's surface. To maximize this effect, high-surface-area nanostructures like V₂O₅ nanotubes, nanowires, and porous aerogels are employed. These morphologies provide abundant active sites and shorten the ion diffusion pathways, enabling high specific capacitance and excellent rate capability .

To further enhance performance, hybrid energy storage architectures are developed:

Battery-Supercapacitor Hybrids: These devices aim to combine the high energy density of a battery with the high power density of a supercapacitor. Vanadium oxides can be used to construct a battery-type electrode that is kinetically enhanced to deliver higher power, or they can be used as a high-power capacitor-type electrode paired with a high-energy battery-type electrode . Such hybrids are promising for applications requiring both rapid power delivery and sustained energy output.

Mechanisms of Ion Intercalation, Pseudocapacitance, and Redox Reactions in Oxyvanadium Electrodes

The layered crystal structure of many vanadium oxides, such as vanadium pentoxide (V₂O₅), makes them excellent candidates for electrode materials in batteries and supercapacitors. mdpi.com This structure allows for the insertion and extraction (intercalation/de-intercalation) of various ions, a fundamental process for electrochemical energy storage.

The primary mechanisms involved are:

Ion Intercalation: In batteries, ions like lithium (Li⁺), sodium (Na⁺), or magnesium (Mg²⁺) are reversibly inserted into the spaces between the vanadium oxide layers during discharging and are extracted during charging. mdpi.comacs.org For instance, in a lithium-ion battery, the intercalation of Li⁺ into a V₂O₅ cathode is accompanied by the reduction of vanadium ions (e.g., V⁵⁺ to V⁴⁺) to maintain charge neutrality. rsc.org The process is reversed during charging. The size of the interlayer spacing is a critical factor; for example, δ-V₂O₅, with its expanded interlayer space, can accommodate various ions and exhibits high initial capacities. mdpi.com However, the intercalation of divalent ions like Mg²⁺ can be slow and may cause irreversible changes to the host structure due to strong electrostatic interactions. mdpi.comfrontiersin.org

Pseudocapacitance: Unlike the purely electrostatic charge storage in electric double-layer capacitors, pseudocapacitance in vanadium oxides involves fast and reversible Faradaic (redox) reactions occurring at or near the surface of the material. nih.gov This mechanism provides much higher energy storage capacity than double-layer capacitance while maintaining high power density and long cycle life. Vanadium oxides can exhibit both redox pseudocapacitance, where ions are adsorbed on the surface, and intercalation pseudocapacitance, where ions are rapidly inserted into the near-surface layers of the crystal lattice. nih.gov The combination of these mechanisms allows for efficient energy storage.

Redox Reactions: The energy storage capability of vanadium oxides is fundamentally based on the reversible redox reactions of the vanadium cations. rsc.org In aqueous zinc-ion batteries, for example, a V₂O₅ cathode undergoes redox reactions involving V⁵⁺/V⁴⁺ and V⁴⁺/V³⁺ couples as Zn²⁺ ions are intercalated. rsc.org Some advanced systems even exploit the redox potential of the oxygen anions (O²⁻/O⁻), which can provide additional capacity at high operating voltages, significantly boosting the energy density of the battery. researchgate.nethep.com.cn

The performance of oxyvanadium electrodes is highly dependent on their nanostructure. Materials with high surface areas and well-defined porous structures facilitate faster ion diffusion and provide more active sites for redox reactions, leading to enhanced capacity and rate performance. researchgate.net

Sensing Technologies

The unique electronic properties of vanadium oxides make them highly suitable for various sensing applications, from detecting harmful gases to measuring temperature.

Chemiresistive Gas Sensing for Specific Analytes (e.g., NO₂, NH₃)

Chemiresistive gas sensors operate based on the principle that the electrical resistance of the sensing material changes upon exposure to a target gas. Vanadium oxides, particularly V₂O₅, are effective materials for detecting gases like nitrogen dioxide (NO₂) and ammonia (NH₃). rdd.edu.iqresearchgate.net

The sensing mechanism involves the adsorption of gas molecules onto the surface of the vanadium oxide. rdd.edu.iq When an oxidizing gas like NO₂ interacts with the n-type V₂O₅ surface, it withdraws electrons from the material's conduction band. This process increases the width of the electron depletion layer, thereby increasing the sensor's electrical resistance. rdd.edu.iq Conversely, for a reducing gas like ammonia (NH₃), electrons are donated to the V₂O₅, which reduces the resistance. The magnitude of this resistance change is proportional to the concentration of the target gas.

The performance of these sensors is influenced by factors such as operating temperature, material morphology, and the presence of dopants or heterojunctions. rdd.edu.iqencyclopedia.pub Nanostructured materials, like nanofibers and nanoparticles, offer a high surface-area-to-volume ratio, which enhances gas sensitivity by providing more active sites for gas adsorption. mdpi.com For instance, V₂O₅ nanofibers have shown high sensitivity to xylene, while composites with materials like titanium dioxide (TiO₂) or reduced graphene oxide (rGO) can improve selectivity and response to gases like NH₃ and NO₂. encyclopedia.pubmdpi.com

| Material | Target Gas | Operating Temperature (°C) | Concentration | Response | Reference |

|---|---|---|---|---|---|

| V₂O₅ Nanofibers | Xylene | - | 100 ppm | Response of 2.3 | researchgate.net |

| V₂O₅/rGO | NO₂ | 150 | 100 ppm | 50.7% response | encyclopedia.pub |

| V₂O₅@TiO₂ Core-Shell NPs | NH₃ | 365 | 100 ppm | Response (Ra/Rg) of 8.6 | encyclopedia.pub |

| Au-loaded V₂O₅/CuWO₄ | NH₃ | 150 | 5 ppm | Response (Ra/Rg) of 2.7 | mdpi.com |

| V₂O₅ Thin Film | NO₂ | 200 | - | High selectivity | researchgate.net |

| Graphene functionalised by V₂O₅ | NH₃ | Room Temp (UV-assisted) | 20 ppm | 26% response | beilstein-journals.org |

Optical and Thermal Sensing Devices Based on Vanadium Oxides

Vanadium oxides are also employed in optical and thermal sensing devices, leveraging their temperature-dependent properties.